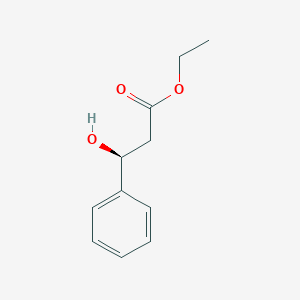

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBDQWVFHDBOP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-74-0 | |

| Record name | Ethyl 3-phenylhydracrylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl (3S)-3-hydroxy-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Enantioselective Preparation of S Ethyl 3 Hydroxy 3 Phenylpropanoate

Biocatalytic Approaches to Enantiopure (S)-Ethyl 3-Hydroxy-3-phenylpropanoate

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. This compound is a key chiral intermediate for the synthesis of several antidepressant drugs. google.com Biocatalytic methods, employing enzymes as catalysts, have emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing such chiral molecules. nih.gov These enzymatic processes are renowned for their high stereoselectivity, regioselectivity, and chemoselectivity, often operating under mild reaction conditions. nih.gov

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely utilized strategy for the separation of racemates. This technique relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic mixture. In the context of producing this compound, two primary enzymatic kinetic resolution strategies are prominent: lipase-catalyzed transesterification and hydrolase-mediated hydrolysis.

Lipase-catalyzed transesterification is a robust method for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. This process involves the selective acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. google.com The efficiency and enantioselectivity of this resolution are highly dependent on several factors, including the choice of lipase (B570770), acylating agent, and solvent system.

The choice of lipase is critical to the success of the kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity towards the substrate. Several commercially available lipases have been investigated for the resolution of ethyl 3-hydroxy-3-phenylpropanoate.

Pseudomonas cepacia lipase (Lipase PS-C): This lipase has demonstrated excellent results in the transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate. For instance, using vinyl acetate (B1210297) as the acylating agent, a high enantiomeric excess (ee) of 100% for this compound was achieved at a conversion of 55.6%. google.com

Novozyme 435: An immobilized lipase from Candida antarctica B, Novozyme 435 is a widely used and highly effective biocatalyst. rsc.org It has shown high efficiency in various transesterification reactions. google.comnih.gov

Candida rugosa lipase (CPL): This lipase has also been employed in the kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate, contributing to the toolbox of enzymes available for this transformation. google.com

Porcine pancreas lipase (PPL): PPL has been utilized in the chemo-enzymatic preparation of (S)-3-hydroxy-3-phenylpropanoic acid, demonstrating its utility in the broader context of synthesizing related chiral compounds. researchgate.net

The following table summarizes the performance of different lipases in the transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate.

| Lipase | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) | Reference |

| Lipase PS-C | Vinyl Acetate | t-Butylmethylether | 55.6 | 100 | google.com |

| Novozyme 435 | Vinyl Acetate | t-Butylmethylether | 50.8 | 99.9 | google.com |

| Lipase PS (Amano) | Vinyl Acetate | t-Butylmethylether | 51.5 | 99.9 | google.com |

| Candida rugosa lipase | Vinyl Acetate | t-Butylmethylether | 50.2 | 99.8 | google.com |

The selection of the acylating agent and the solvent system significantly impacts the enantioselectivity and reaction rate of the lipase-catalyzed transesterification.

Acylating Agents: Various acylating agents have been tested in conjunction with Lipase PS-C. Vinyl acetate has been shown to be a particularly effective acyl donor, leading to high enantioselectivity. google.com Other acylating agents like vinyl propionate (B1217596) have also been used successfully. google.com

Solvent Systems: The nature of the organic solvent can influence enzyme activity and enantioselectivity. Solvents such as t-butylmethylether, isopropylether, tetrahydrofuran, and methylene (B1212753) chloride have been explored. google.com In some cases, the reaction can be performed in the absence of an organic solvent, using the acylating agent as the reaction medium, which can be an environmentally advantageous approach. google.com

The table below illustrates the effect of different acylating agents and solvents on the kinetic resolution catalyzed by Lipase PS-C.

| Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) | Reference |

| Vinyl Acetate | t-Butylmethylether | 55.6 | 100 | google.com |

| Vinyl Propionate | Isopropylether | 52.1 | 99.9 | google.com |

| Vinyl Acetate | Tetrahydrofuran | 52.3 | 99.9 | google.com |

| Vinyl Acetate | Methylene Chloride | 50.8 | 99.9 | google.com |

Immobilization of enzymes onto solid supports is a common strategy to enhance their stability, facilitate their recovery and reuse, and improve their catalytic performance. semanticscholar.org Novozyme 435, an example of a commercially available immobilized lipase, is known for its robustness and reusability. google.comresearchgate.net The immobilization of Pseudomonas cepacia lipase on porous polypropylene (B1209903) has been shown to greatly enhance its specific activity in organic media. nih.gov This enhancement can be attributed to a reduction in the apparent Michaelis constant (Km) or an increase in the catalytic rate constant (kcat), depending on the substrate. nih.gov The reusability of immobilized lipases is a significant advantage for industrial-scale production, making the process more economical and sustainable. google.com

An alternative approach to kinetic resolution is the enantioselective hydrolysis of a racemic ester, catalyzed by hydrolases such as lipases and esterases. In this method, the enzyme preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Research has shown that Pseudomonas cepacia lipase (PCL) is highly effective in the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate. scielo.brscielo.br In one study, the use of PCL resulted in a 50% conversion, yielding the unreacted (R)-ester with a high enantiomeric excess of 98% and the (S)-acid with an ee of 93%. scielo.brscielo.br

Other hydrolases have also been investigated:

Pig liver esterase (PLE): While PLE has been applied to the hydrolysis of this substrate, it generally shows lower enantioselectivity compared to PCL. scielo.brscielo.br

Candida rugosa lipase (CRL): CRL has also been used, but in some cases, it has resulted in the formation of racemic products. scielo.brscielo.br

The following table provides a summary of the results from the hydrolase-mediated hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate.

| Enzyme | pH | Conversion (%) | Enantiomeric Excess (ee) of recovered (R)-ester (%) | Enantiomeric Excess (ee) of (S)-acid (%) | Reference |

| Pseudomonas cepacia lipase (PCL) | 8 | 50 | 98 | 93 | scielo.brscielo.br |

| Pig liver esterase (PLE) | 8 | 48 | 58 | 46 | scielo.brscielo.br |

| Candida rugosa lipase (CRL) | 7 | 45 | 10 | 12 | scielo.brscielo.br |

Hydrolase-Mediated Hydrolysis of Racemic Esters

Asymmetric Bioreduction of Ethyl 3-oxo-3-phenylpropanoate

An alternative and often more efficient strategy for producing this compound is the asymmetric reduction of the prochiral ketone, ethyl 3-oxo-3-phenylpropanoate. This transformation can be achieved using either whole microbial cells or isolated enzymes, which contain carbonyl reductases that deliver a hydride to the ketone with high stereoselectivity.

Whole-cell biocatalysts are attractive due to their operational simplicity and the presence of inherent cofactor regeneration systems. nih.gov Baker's yeast (Saccharomyces cerevisiae) is a classic and readily available biocatalyst for the asymmetric reduction of ketones. researchgate.netstudycorgi.com

The reduction of ethyl 3-oxo-3-phenylpropanoate by Saccharomyces cerevisiae yields the corresponding (S)-hydroxy ester. kiche.or.krresearchgate.net The efficiency of this biotransformation is highly dependent on the regeneration of the nicotinamide (B372718) cofactor (NAD(P)H), which is consumed during the reduction. kiche.or.kr The addition of a co-substrate, such as glucose, is a common strategy to facilitate this regeneration process within the cell's metabolic pathways. kiche.or.kr Studies have demonstrated that using 10% glucose as a co-substrate can dramatically increase the reaction conversion from 23.0% to 98.4%. kiche.or.kr The reduction process follows Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, leading to the (S)-alcohol. studycorgi.com Continuous production systems using membrane reactors have also been developed to enhance the productivity of this whole-cell biotransformation. researchgate.net

Using isolated enzymes offers advantages such as higher specific activity and the elimination of side reactions associated with cellular metabolism. However, this approach necessitates an external system for cofactor regeneration. chempap.org

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. chempap.orgnih.gov These enzymes are often NADH or NADPH dependent. nih.govnih.gov Isolated ADHs can be employed for the highly stereoselective reduction of ethyl 3-oxo-3-phenylpropanoate. A key challenge is the stoichiometric consumption of the expensive NAD(P)H cofactor. chempap.org

To overcome this, ADH systems are typically coupled with a cofactor regeneration cycle. A common method is the "second substrate" approach, where a cheap, sacrificial alcohol like 2-propanol is added to the system. chempap.orgnih.gov The same ADH (or a second dehydrogenase, like glucose dehydrogenase) oxidizes the sacrificial alcohol, which regenerates the NAD(P)H required for the primary reduction reaction. researchgate.net This creates a catalytic cycle, making the process economically viable.

While naturally occurring enzymes can be effective, their properties (e.g., activity, stability, or selectivity) are often not optimal for industrial processes. nih.govresearchgate.net Protein engineering techniques, including rational design and directed evolution, are used to create tailor-made biocatalysts with improved characteristics. nih.govillinois.edu

Rational design involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.govresearchgate.net This approach can be used to, for example, enlarge the substrate-binding pocket to accommodate bulky substrates or alter residues to improve stereoselectivity.

Directed evolution , in contrast, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and/or recombination, followed by high-throughput screening to identify mutants with the desired improvements. nih.govillinois.edu This process can be iterated to accumulate beneficial mutations. nih.gov For instance, the thermostability of a ketoreductase (ChKRED20) was substantially enhanced through directed evolution, allowing for rapid reduction of a related substrate at elevated temperatures. nih.gov Similarly, directed evolution of an Aspergillus oryzae lipase resulted in a mutant with a fourfold increase in activity and a threefold increase in catalytic efficiency. nih.gov

In the context of producing this compound, a short-chain dehydrogenase/reductase (SDR) could be engineered. For example, mutants of a ketoreductase, such as PcSDR (from Pichia caribbica), could be developed through directed evolution to enhance activity and selectivity specifically towards ethyl 3-oxo-3-phenylpropanoate. By targeting key residues in the active site, it is possible to invert or enhance enantioselectivity, creating highly efficient biocatalysts for the production of the desired (S)-enantiomer. researchgate.net

Isolated Enzyme-Catalyzed Reductions

Cofactor Regeneration Systems in Enzyme-Mediated Reductions

The enzymatic reduction of ethyl benzoylacetate to this compound is a highly enantioselective transformation. However, the oxidoreductases that catalyze this reaction depend on expensive nicotinamide cofactors like NAD(P)H. illinois.edu For the process to be economically viable on a large scale, in situ regeneration of the consumed cofactor is essential. illinois.edu

Several enzymatic methods have been developed for this purpose. These systems typically employ a secondary enzyme and a sacrificial substrate to convert the oxidized cofactor (NAD(P)+) back to its reduced form (NAD(P)H). illinois.edu

Commonly Used Cofactor Regeneration Systems:

Formate (B1220265)/Formate Dehydrogenase (FDH): This system utilizes formate as the sacrificial substrate, which is oxidized to carbon dioxide by FDH. It is a popular choice due to the low cost of formate and the fact that the byproduct, CO2, is easily removed. researchgate.net

Glucose/Glucose Dehydrogenase (GDH): In this system, glucose is oxidized to gluconolactone. It is highly efficient but can sometimes lead to purification challenges. illinois.edu

Isopropanol (B130326)/Alcohol Dehydrogenase (ADH): This system uses isopropanol as the hydrogen donor, which is oxidized to acetone. The choice of ADH is critical to ensure it does not interfere with the primary reduction reaction. illinois.edu

Continuous Flow Bioreactor Configurations for Production

To enhance the productivity and efficiency of the biocatalytic synthesis of this compound, continuous flow bioreactor systems have been developed. These systems offer several advantages over traditional batch processes, including improved process control, higher throughput, and simplified product recovery.

One notable approach involves the use of a membrane bioreactor. In a study utilizing Saccharomyces cerevisiae CGMCC No. 2266 for the asymmetric reduction of ethyl benzoylacetate, a continuous process was established by coupling the microbial transformation with membrane separation. researchgate.net An ultrafiltration membrane with a molecular weight cut-off of 30 kDa was found to be optimal. researchgate.net

Under optimized conditions, this continuous system demonstrated significantly improved catalytic efficiency of the microbial cells and increased reactor capacity compared to batch reduction. researchgate.net A kinetic model developed for the continuous reduction process showed good agreement with experimental data. researchgate.net The enantiomeric excess of the this compound produced consistently reached over 99.5%. researchgate.net

| Parameter | Optimized Value |

| Biomass Concentration | 86 g/L (dry weight/reaction volume) |

| Membrane Flux | 20 mL/h |

| Maximum Reactor Capacity | 0.136/h |

| (S)-enantiomer yield (after 7 days) | 3.68 mmol/L/day |

| Enantiomeric Excess (ee) | >99.5% |

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis of this compound

Beyond biocatalysis, several powerful organocatalytic and metal-catalyzed methods have been developed for the asymmetric synthesis of this compound. These approaches offer alternative and often complementary strategies for accessing this chiral molecule with high enantioselectivity.

Enantioselective Reformatsky Reactions

The Reformatsky reaction, which involves the addition of an organozinc enolate of an α-halo ester to a carbonyl compound, is a classic method for forming β-hydroxy esters. organic-chemistry.org The development of catalytic and enantioselective versions of this reaction has significantly expanded its utility.

A highly effective method utilizes a Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes with ethyl iodoacetate. Using a readily available prolinol ligand, this approach provides this compound in high yield and enantiomeric excess. nih.govacs.orgacs.org

Representative Results for Enantioselective Reformatsky Reaction:

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | up to 98% | up to 95% |

| p-Tolualdehyde | Not specified | 83% |

This protocol is notable for its broad functional group tolerance and has been successfully demonstrated on a gram scale. nih.govacs.org

Kinetic Resolution using Chiral Organocatalysts (e.g., Planar-Chiral DMAP Derivatives)

Kinetic resolution is a powerful strategy for separating a racemic mixture of enantiomers by selectively reacting one enantiomer at a faster rate than the other. Chiral organocatalysts, particularly planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), have emerged as highly effective catalysts for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. researchgate.netacs.org

These catalysts, developed by Gregory C. Fu and his research group, are effective in a variety of processes, including the acylation of alcohols. acs.orgwikipedia.org In the context of resolving racemic ethyl 3-hydroxy-3-phenylpropanoate, one enantiomer is selectively acylated, allowing for the separation of the unreacted (S)-enantiomer from the acylated (R)-enantiomer. These planar-chiral DMAP derivatives have set a new benchmark for non-enzymatic acylation. acs.org

Asymmetric Mukaiyama Aldol (B89426) Additions

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound. rsc.orgsemanticscholar.orgnih.gov It is a reliable method for carbon-carbon bond formation under mild conditions. rsc.org The development of asymmetric versions of this reaction has made it a valuable tool for the synthesis of chiral β-hydroxy carbonyl compounds. thieme-connect.de

In the synthesis of this compound, a chiral Lewis acid catalyst is used to control the stereochemical outcome of the reaction between the silyl enol ether of ethyl acetate and benzaldehyde. This approach can generate two new adjacent stereocenters with control over both the absolute and relative configuration. thieme-connect.de Polystyrene-supported triphenylphosphine (B44618) (PS-PPh3) has been shown to catalyze the Mukaiyama aldol reaction, affording the corresponding products in high yields. rsc.org

Catalytic Transfer Hydrogenation Approaches

Catalytic transfer hydrogenation (CTH) is an alternative to using molecular hydrogen for reduction reactions. mdpi.com In this process, a hydrogen donor molecule, typically an alcohol like isopropanol or ethanol, is used in the presence of a catalyst. mdpi.com This method has been successfully applied to the enantioselective reduction of ethyl benzoylacetate to this compound.

Chemoenzymatic Synthetic Routes towards this compound and its Precursors

Chemoenzymatic methods provide a powerful and stereoselective approach for the synthesis of enantiomerically pure compounds like this compound. These strategies leverage the high selectivity of enzymes for either resolving a racemic mixture of the target molecule or for the asymmetric synthesis from a prochiral precursor. The primary chemoenzymatic routes involve enzymatic kinetic resolution of racemic esters through hydrolysis or transesterification, and the asymmetric reduction of a keto-ester precursor.

One of the most common strategies is the enzymatic kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. This process relies on the differential rate of reaction of an enzyme with the two enantiomers of the racemic substrate. Hydrolases, particularly lipases and esterases, are frequently employed for this purpose. In a typical hydrolytic resolution, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For instance, the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using lipase from Pseudomonas cepacia (PCL) at 50% conversion yields the unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate with an enantiomeric excess (e.e.) of over 98%, while the product, (S)-3-hydroxy-3-phenylpropanoic acid, is obtained with a 93% e.e. scielo.brscielo.brresearchgate.netdoaj.org. Other enzymes such as Pig liver esterase (PLE), Candida rugosa lipase (CRL), and Aspergillus oryzae protease (AOP) have also been investigated, though PCL has demonstrated superior results for this specific secondary ester. scielo.brscielo.br

Another resolution approach is lipase-catalyzed transesterification. This method involves the selective acylation of one enantiomer in the racemic mixture in the presence of an acyl donor. This kinetic resolution using a lipase can produce both the (S)-ester and the corresponding (R)-acylated ester. google.com For example, using lipase PS-C with vinyl acetate as the acylating agent, this compound was obtained with 100% e.e. at a conversion of 55.6%. google.com The corresponding (R)-ethyl 3-O-acetyl-3-phenylpropionate was also produced with high enantiomeric purity. google.com

The table below summarizes the findings for the enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate.

| Enzyme | Substrate | Product(s) | Conversion (%) | Enantiomeric Excess (e.e.) | Reference(s) |

| Pseudomonas cepacia Lipase (PCL) | Racemic Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate & (S)-3-Hydroxy-3-phenylpropanoic acid | 50 | >98% (R-ester), 93% (S-acid) | scielo.brscielo.br |

| Lipase PS-30 (Pseudomonas sp) | Racemic Ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-Hydroxy-3-phenylpropanoic acid | 39 | 93% (S-acid) | scielo.brscielo.br |

| Pig Liver Esterase (PLE) | Racemic Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate & (S)-3-Hydroxy-3-phenylpropanoic acid | 50 | 43% (R-ester), 39% (S-acid) | scielo.br |

| Lipase A (Amano) | O-acetyl derivative of Racemic Ethyl 3-hydroxy-3-phenylpropanoate | This compound | - | 95% (S-ester) | scielo.brscielo.br |

| Porcine Pancreas Lipase (PPL) | Racemic Ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-Hydroxy-3-phenylpropanoic acid | - | - | researchgate.net |

An alternative chemoenzymatic route involves the asymmetric reduction of a prochiral precursor, ethyl benzoylacetate. This method directly yields the desired (S)-enantiomer without the need for resolution. Microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), are widely used for this transformation due to the presence of reductase enzymes that can stereoselectively reduce the keto group. google.comresearchgate.net The reduction of ethyl benzoylacetate using baker's yeast has been shown to produce this compound with an enantiomeric excess of 85%. google.com Other microorganisms, such as Geotrichum candidum, have also been successfully used, achieving an even higher enantiomeric excess of 98% for the (S)-product. google.com

The following table presents results from the asymmetric reduction of ethyl benzoylacetate.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference(s) |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl benzoylacetate | This compound | 85% | google.comresearchgate.net |

| Geotrichum candidum | Ethyl benzoylacetate | This compound | 98% | google.com |

These chemoenzymatic strategies offer efficient and environmentally benign alternatives to traditional chemical methods for obtaining enantiomerically pure this compound, a valuable chiral building block in the synthesis of pharmaceuticals.

Synthetic Utility of S Ethyl 3 Hydroxy 3 Phenylpropanoate As a Chiral Building Block

Intermediacy in the Enantioselective Synthesis of Pharmaceutical Agents

The enantiomerically pure form of ethyl 3-hydroxy-3-phenylpropanoate is a key intermediate in the production of several important pharmaceuticals, particularly antidepressants.

Precursor for Antidepressants (e.g., Fluoxetine, Tomoxetine (B1242691), Nisoxetine)

Optically active (R)- and (S)-ethyl 3-hydroxy-3-phenylpropanoate are crucial intermediates in the synthesis of antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine. google.com The (S)-enantiomer is particularly useful as it can be readily converted into a key intermediate for the synthesis of (S)-Fluoxetine. google.com

Several methods have been developed for the preparation of enantiomerically pure this compound. One common approach is the asymmetric reduction of ethyl benzoylacetate. researchgate.net This can be achieved through biotransformation using various microorganisms like Saccharomyces cerevisiae, which can yield the desired (S)-enantiomer with high enantiomeric excess (up to 99%). researchgate.net Another method involves the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate using lipase-catalyzed transesterification. google.com

Once obtained, this compound can be converted to key intermediates for these antidepressants. For instance, it can be treated with methylamine (B109427) to form (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a direct precursor to fluoxetine, tomoxetine, and nisoxetine. google.commdpi.com This amide can then undergo reduction and subsequent reactions to yield the final drug molecules. mdpi.comdrugfuture.com

The following table summarizes the role of this compound as a precursor for these antidepressants:

| Antidepressant | Key Intermediate Derived from this compound |

| Fluoxetine | (S)-3-hydroxy-N-methyl-3-phenylpropanamide google.commdpi.com |

| Tomoxetine | (-)-3-hydroxy-N-methyl-3-phenylpropylamine drugfuture.com |

| Nisoxetine | 3-hydroxy-3-phenylpropylamines google.com |

Role in the Production of other Bioactive Molecules

Beyond its application in antidepressant synthesis, this compound serves as a versatile starting material for other bioactive molecules. google.com Its chiral nature makes it a valuable synthon for introducing stereochemistry into a variety of organic compounds. The enzymatic synthesis of bioactive esters and glycosides through reactions like (trans)esterification and (trans)glycosylation has gained significant interest. nih.gov

Chiral Synthon for β-Hydroxy Ester Derivatives

This compound is a quintessential chiral synthon for the preparation of a range of β-hydroxy ester derivatives. The kinetic resolution of racemic β-hydroxy esters using a planar-chiral DMAP derivative catalyst has been demonstrated to produce aromatic β-hydroxy esters with high enantiomeric excess (up to 99% ee). mdpi.com This highlights the utility of this compound in accessing enantiomerically pure β-hydroxy esters, which are important structural motifs in many biologically active molecules.

Enabling Chiral Transformations to other Enantiomerically Pure Compounds

The chiral center in this compound can be effectively transferred to other molecules, enabling the synthesis of a variety of enantiomerically pure compounds.

Conversion to β-Amino Acid Enantiomers

An efficient synthesis of β-aryl-β-amino acid enantiomers has been developed via the lipase-catalyzed enantioselective hydrolysis of their corresponding racemic ethyl esters in an organic solvent. researchgate.net This methodology allows for the preparation of optically pure β-amino acids, which are crucial components of many pharmaceuticals and natural products. For example, 3-amino-3-phenylpropionic acid is a key building block in the synthesis of the anticancer agent Taxol. nih.gov

Synthesis of Chiral β-Hydroxy Carboxylic Acids and their Derivatives

This compound can be hydrolyzed, often through enzymatic catalysis, to yield (S)-3-hydroxy-3-phenylpropionic acid. This chiral β-hydroxy carboxylic acid is a valuable intermediate in its own right and can be further derivatized. For example, it serves as an important intermediate in the synthesis of tomoxetine and fluoxetine. scielo.br The enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate has been a subject of interest for several research groups due to the significance of the resulting acid. scielo.br

Applications in the Construction of Complex Organic Architectures

The chiral integrity and versatile functionality of this compound position it as a valuable stereochemical building block in the asymmetric synthesis of complex organic molecules. Its inherent chirality is strategically transferred through successive synthetic transformations to construct intricate molecular frameworks with a high degree of stereocontrol. This is particularly evident in the synthesis of several pharmaceutically significant compounds, where the stereochemistry of the final active pharmaceutical ingredient is crucial for its therapeutic efficacy.

Synthesis of (R)-Tomoxetine

A notable application of this compound is in the chemoenzymatic synthesis of (R)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor. researchgate.netresearchgate.net In this synthetic route, the (S)-enantiomer of the starting ester is pivotal in establishing the desired (R)-stereochemistry at the benzylic position of the final product. The synthesis proceeds through a series of key transformations that preserve and transfer the initial chirality.

The synthetic sequence commences with the amidation of this compound, followed by reduction of the resulting amide to the corresponding amino alcohol. To facilitate a subsequent Mitsunobu reaction, the amino group is protected, typically with a tert-butoxycarbonyl (Boc) group. The crucial C-O bond formation is then achieved via a Mitsunobu reaction with o-cresol, which proceeds with inversion of configuration at the stereocenter. The final step involves the deprotection of the nitrogen atom to yield (R)-Tomoxetine.

Table 1: Key Steps in the Synthesis of (R)-Tomoxetine

| Step | Intermediate | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | (S)-3-Hydroxy-N-methyl-3-phenylpropanamide | Aqueous Methylamine | ~98% |

| 2 | (S)-3-Hydroxy-N-methyl-3-phenylpropylamine | Lithium Aluminium Hydride (LAH), Ether | High |

| 3 | N-Boc-(S)-3-hydroxy-N-methyl-3-phenylpropylamine | di-tert-butyldicarbonate, CH2Cl2 | 95% |

| 4 | N-Boc-(R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propanamine | o-Cresol, Triphenylphosphine (B44618) (PPh3), Diethylazodicarboxylate (DEAD), Ether | High |

Synthesis of (S)-Fluoxetine

This compound also serves as a key precursor in the enantioselective synthesis of (S)-Fluoxetine, a widely recognized selective serotonin (B10506) reuptake inhibitor. researchgate.netresearchgate.net The synthetic strategy mirrors that of Tomoxetine in its initial steps, leveraging the stereochemistry of the starting material to achieve the desired configuration in the final molecule.

The synthesis begins with the conversion of the ethyl ester to the corresponding N-methyl amide, which is then reduced to (S)-N-methyl-3-phenyl-3-hydroxypropylamine. The subsequent etherification of the hydroxyl group with 4-fluorobenzotrifluoride (B1346882) is a critical step. This transformation can be achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a strong base to form an alkoxide that then displaces a halogen from the aromatic partner.

Table 2: Key Steps in the Synthesis of (S)-Fluoxetine

| Step | Intermediate | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | (S)-3-Hydroxy-N-methyl-3-phenylpropanamide | Aqueous Methylamine | High |

| 2 | (S)-N-methyl-3-phenyl-3-hydroxypropylamine | Lithium Aluminium Hydride (LAH), Ether | High |

| 3 | (S)-Fluoxetine | Sodium Hydride (NaH), 4-chlorobenzotrifluoride, Dimethylacetamide (DMAC) | 86% (for the free base) |

The utility of this compound as a chiral building block is thus clearly demonstrated in its application to the synthesis of these complex and medicinally important molecules. The ability to efficiently transfer the stereochemical information from a readily available starting material to a complex target highlights the strategic importance of such chiral synthons in modern organic chemistry.

Chemical Transformations and Derivatizations of S Ethyl 3 Hydroxy 3 Phenylpropanoate

Reactions at the Hydroxyl Group

The secondary hydroxyl group is a key site for transformations such as oxidation, nucleophilic substitution, and derivatization for analytical purposes.

The secondary alcohol in (S)-Ethyl 3-hydroxy-3-phenylpropanoate can be oxidized to the corresponding ketone, ethyl 3-oxo-3-phenylpropanoate. This transformation is a fundamental process in organic synthesis, often employing chromium-based reagents or milder, more selective methods. The resulting β-keto ester is a valuable intermediate for the synthesis of more complex molecules. The general transformation is depicted below:

This compound → Ethyl 3-oxo-3-phenylpropanoate

Common oxidizing agents for this type of transformation include:

Pyridinium chlorochromate (PCC)

Jones reagent (CrO₃ in sulfuric acid and acetone)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

Dess-Martin periodinane

The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, the site is susceptible to attack by a wide range of nucleophiles.

Activation Step:

this compound + TsCl/Pyridine (B92270) → (S)-Ethyl 3-(tosyloxy)-3-phenylpropanoate

Substitution Step:

(S)-Ethyl 3-(tosyloxy)-3-phenylpropanoate + Nu⁻ → (S)-Ethyl 3-(substituted)-3-phenylpropanoate + TsO⁻

This two-step sequence allows for the introduction of various functionalities, significantly expanding the synthetic utility of the parent molecule.

Determining the enantiomeric purity and absolute configuration of chiral alcohols like this compound is crucial. One common method involves derivatization with a chiral agent, such as Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters. wikipedia.org

The reaction with (R)- and (S)-Mosher's acid chloride produces two different diastereomeric esters. The resulting diastereomers can be analyzed by ¹H or ¹⁹F NMR spectroscopy. The differences in the chemical shifts of the protons or fluorine atoms near the chiral center allow for the determination of the enantiomeric excess and the assignment of the absolute configuration of the original alcohol. wikipedia.org

Table 1: Reactions at the Hydroxyl Group

| Reaction Type | Reagent/Condition | Product | Purpose |

|---|---|---|---|

| Oxidation | PCC, Jones Reagent, etc. | Ethyl 3-oxo-3-phenylpropanoate | Synthesis of β-keto esters |

| Nucleophilic Substitution | 1. TsCl, pyridine 2. Nucleophile (e.g., N₃⁻, CN⁻) | (S)-Ethyl 3-(substituted)-3-phenylpropanoate | Introduction of new functional groups |

Reactions at the Ester Moiety

The ethyl ester group can also undergo several important transformations, including reduction and hydrolysis.

The ester functionality can be reduced to a primary alcohol, yielding (S)-3-phenylpropane-1,3-diol. This transformation requires strong reducing agents, as milder reagents would not be sufficient to reduce the ester.

This compound → (S)-3-Phenylpropane-1,3-diol

Powerful hydride reagents are typically employed for this purpose.

| Reducing Agent | Description |

| Lithium aluminum hydride (LiAlH₄) | A strong, non-selective reducing agent capable of reducing esters to primary alcohols. |

| Sodium borohydride (B1222165) (NaBH₄) | Generally not strong enough to reduce esters on its own, but its reactivity can be enhanced with additives. |

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-3-hydroxy-3-phenylpropanoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process.

Acid-Catalyzed Hydrolysis: this compound + H₃O⁺ ⇌ (S)-3-Hydroxy-3-phenylpropanoic acid + Ethanol

Base-Catalyzed Hydrolysis (Saponification):

this compound + NaOH → Sodium (S)-3-hydroxy-3-phenylpropanoate + Ethanol

Sodium (S)-3-hydroxy-3-phenylpropanoate + H₃O⁺ → (S)-3-Hydroxy-3-phenylpropanoic acid

Enzymatic hydrolysis using lipases has also been explored as a method for the resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester. scielo.brscielo.brresearchgate.net

Table 2: Reactions at the Ester Moiety

| Reaction Type | Reagent/Condition | Product | Purpose |

|---|---|---|---|

| Reduction | LiAlH₄ | (S)-3-Phenylpropane-1,3-diol | Synthesis of diols |

Mechanistic Insights and Theoretical Investigations Pertaining to S Ethyl 3 Hydroxy 3 Phenylpropanoate

Elucidation of Enzyme Active-Site Models and Substrate Recognition

The stereoselectivity of the enzymatic reduction of prochiral ketones, such as ethyl benzoylacetate, is largely governed by the architecture of the enzyme's active site. Several models have been proposed to explain and predict the stereochemical outcome of these reactions.

One of the foundational models is Prelog's rule , which provides a framework for predicting the stereochemistry of the resulting secondary alcohol. researchgate.netopenochem.org This rule posits that the dehydrogenase enzyme orients the ketone substrate in such a way that the hydride (from a cofactor like NADH or NADPH) is delivered to a specific face of the carbonyl group. researchgate.net For the formation of the (S)-alcohol, the hydride transfer typically occurs from the re-face of the prochiral ketone. researchgate.net

Building upon this, the "two hydrophobic binding pockets" model has been used to further rationalize the stereoselectivity of carbonyl reductases. researchgate.net This model suggests that the active site possesses two hydrophobic pockets of different sizes, one large and one small. The ketone substrate binds in a preferred orientation where its larger substituent occupies the larger hydrophobic pocket and the smaller substituent fits into the smaller one. This specific orientation exposes one of the prochiral faces of the carbonyl group to the hydride donor, thus determining the stereochemistry of the product. In the case of ethyl benzoylacetate, the phenyl group would be considered the larger substituent and the ethyl ester group the smaller one.

Substrate recognition is a key aspect of enzyme catalysis. Studies on the enzymatic hydrolysis of secondary β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, have provided insights into how enzymes recognize and bind these types of molecules. researchgate.net The interactions between the substrate and the amino acid residues in the active site are critical for both binding and catalysis.

Stereochemical Mechanism of Catalytic Processes

The stereochemical mechanism of the catalytic reduction of ethyl benzoylacetate to (S)-ethyl 3-hydroxy-3-phenylpropanoate is predominantly governed by the principles of asymmetric induction, as rationalized by models like Prelog's rule. researchgate.netresearchgate.net The vast majority of known biocatalysts, including whole-cell systems and isolated enzymes, that reduce prochiral ketones follow this rule, leading to the formation of the (S)-alcohol. mdpi.com

The reaction mechanism involves the transfer of a hydride ion from a reduced nicotinamide (B372718) cofactor (NAD(P)H) to the carbonyl carbon of the substrate. The enzyme's chiral environment dictates the facial selectivity of this hydride attack. For the synthesis of the (S)-enantiomer, the enzyme specifically positions the ethyl benzoylacetate molecule so that the hydride is delivered to the re-face of the carbonyl.

While Prelog's rule is a powerful predictive tool, it is important to note that some enzymes, known as anti-Prelog reductases, exist that deliver the hydride to the si-face, yielding the (R)-alcohol. mdpi.com However, for the synthesis of the target compound this compound, enzymes exhibiting Prelog-type selectivity are employed.

The table below summarizes the stereochemical outcome based on the facial attack of the hydride on ethyl benzoylacetate.

| Facial Attack | Predicted Stereochemistry | Governing Principle |

|---|---|---|

| re-face | (S)-alcohol | Prelog's Rule |

| si-face | (R)-alcohol | Anti-Prelog's Rule |

Kinetic Modeling of Enantioselective Biotransformations

Kinetic modeling is a powerful tool for understanding and optimizing enantioselective biotransformations. For reactions like the reduction of β-keto esters, kinetic models can help to explain phenomena such as rate acceleration and the dependence of enantioselectivity on substrate concentration. doi.org

In the context of producing this compound, kinetic resolution processes are also relevant. For instance, the lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. google.com

Kinetic models for such resolutions often follow Michaelis-Menten kinetics, where the enzyme forms a complex with each enantiomer at different rates. The enantioselectivity of the process is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.

A simplified kinetic model for the enzymatic reduction of ethyl benzoylacetate can be described by apparent first-order kinetics for the reactant and intermediate products. nih.gov However, more complex models may be necessary to account for factors such as substrate and product inhibition, as well as cofactor regeneration. researchgate.net The development of robust kinetic models is essential for process design, optimization, and scale-up of the biocatalytic production of this compound.

Computational Chemistry Approaches (e.g., Molecular Dynamics Simulations for Biocatalyst Design)

Computational chemistry has emerged as an indispensable tool for investigating enzyme mechanisms and for the rational design of improved biocatalysts. monash.edu Techniques such as molecular dynamics (MD) simulations and docking studies provide atomic-level insights into enzyme structure, dynamics, and substrate binding.

Molecular dynamics simulations have been successfully employed to study carbonyl reductases, the class of enzymes often used for the synthesis of this compound. semanticscholar.orgresearchgate.net These simulations can reveal conformational changes in the enzyme's active site upon substrate binding and can help to identify key amino acid residues involved in catalysis and stereoselectivity. researchgate.net For example, MD simulations can elucidate the flexibility of certain loops in the active site, which can be crucial for accommodating the substrate and positioning it correctly for hydride transfer. semanticscholar.org

Structure-guided rational design, which combines computational modeling with experimental techniques like site-directed mutagenesis, has been used to engineer carbonyl reductases with improved catalytic performance for the synthesis of chiral alcohols. researchgate.net By identifying residues in the active site that are critical for enantioselectivity, researchers can create mutant enzymes with enhanced properties, such as higher activity, improved stability, or even inverted stereoselectivity. researchgate.net

The table below provides an overview of computational approaches and their applications in the study of biocatalysts for this compound synthesis.

| Computational Approach | Application | Key Insights |

|---|---|---|

| Molecular Docking | Predicting substrate binding modes | Identification of key interactions between substrate and active site residues |

| Molecular Dynamics (MD) Simulations | Studying enzyme dynamics and conformational changes | Understanding the role of protein flexibility in substrate recognition and catalysis |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction mechanism at the electronic level | Elucidation of the transition state and reaction pathway for hydride transfer |

These computational approaches are paving the way for the development of tailor-made biocatalysts for the efficient and highly selective production of this compound and other valuable chiral compounds.

Analytical Methodologies for the Assessment of Enantiomeric Purity

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers in a volatile sample. The separation is achieved by using a chiral stationary phase (CSP) coated on the inside of a capillary column. The CSP interacts differently with the two enantiomers, forming transient diastereomeric complexes with varying stabilities. This difference in interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

The enantiomeric excess (ee) is calculated by comparing the peak areas of the two enantiomers in the chromatogram. The formula used is:

ee (%) = (|Area S - Area R| / |Area S + Area R|) x 100

In the analysis of ethyl 3-hydroxy-3-phenylpropanoate, a flame ionization detector (FID) is commonly used. Research has demonstrated the use of GC for determining the enantiomers of this compound, with specific conditions outlined for achieving separation. sielc.com

| Parameter | Condition |

|---|---|

| Column Type | BP-1 Capillary Column (0.53 mm x 30 m) |

| Carrier Gas | Helium |

| Initial Oven Temperature | 70°C (hold for 5 min) |

| Temperature Ramp | 10°C/min up to 220°C |

| Final Temperature | 220°C (hold for 15 min) |

| Detector | Flame Ionization Detector (FID) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and versatile methods for enantiomeric separation. eijppr.com Similar to chiral GC, this technique utilizes a chiral stationary phase (CSP) packed into a column. The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP. bgb-analytik.com

For compounds like (S)-Ethyl 3-Hydroxy-3-phenylpropanoate, polysaccharide-based CSPs are particularly effective. These columns, often based on cellulose (B213188) or amylose (B160209) derivatives such as cellulose tris(3,5-dimethylphenylcarbamate), can resolve a wide range of racemic compounds. nih.gov The separation typically occurs under normal-phase conditions, using eluents composed of an alkane (like hexane) and an alcohol (like isopropanol). rsc.org The differential retention of the enantiomers on the column allows for their baseline separation and subsequent quantification using a UV detector. The enantiomeric excess is then determined from the relative peak areas in the resulting chromatogram. beilstein-journals.org

| Parameter | Condition |

|---|---|

| Column Type | Daicel Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Hexane / Isopropanol (B130326) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

Spectroscopic Analysis of Chiral Derivatives (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation that can also be adapted for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra, a chiral environment must be created within the NMR tube. This is achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). kaist.ac.krresearchgate.net

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that are added to the NMR sample of the racemic analyte. They form rapid and reversible diastereomeric complexes with each enantiomer through weak, non-covalent interactions. unipi.it These diastereomeric complexes are no longer mirror images and will have distinct NMR spectra, leading to the splitting of signals for protons or carbons near the chiral center. The enantiomeric excess can be determined by integrating the separated signals. kaist.ac.kr

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form diastereomers. For a chiral alcohol like ethyl 3-hydroxy-3-phenylpropanoate, a common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.com The alcohol is reacted with both the (R) and (S) enantiomers of Mosher's acid chloride to form two distinct diastereomeric esters. researchgate.net

In the ¹H NMR spectra of these diastereomers, the protons near the newly formed chiral center will exhibit different chemical shifts (δ). In the "advanced Mosher's method," the chemical shifts of the (S)-MTPA ester are subtracted from the corresponding shifts of the (R)-MTPA ester (Δδ = δS - δR). The sign of these Δδ values allows for the determination of the absolute configuration of the original alcohol. Furthermore, by derivatizing a scalemic mixture with a single enantiomer of the CDA, the ratio of the resulting diastereomers, and thus the enantiomeric excess of the original alcohol, can be determined by integration of their distinct signals in the ¹H or ¹⁹F NMR spectrum. researchgate.net

Optical Rotation Measurements for Chiral Characterization

Optical rotation is a fundamental property of chiral substances that describes their ability to rotate the plane of plane-polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. The (S)-enantiomer is often, but not always, levorotatory (rotates light to the left, designated with a minus sign), while the (R)-enantiomer is dextrorotatory (rotates light to the right, designated with a plus sign).

The specific rotation, [α], is a standardized measure of this property and is calculated using the formula:

[α]λT = α / (l x c)

Where:

T is the temperature.

λ is the wavelength of light (usually the sodium D-line, 589 nm).

α is the observed rotation.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in g/mL.

For ethyl 3-hydroxy-3-phenylpropanoate, the specific rotation of the pure (R)-enantiomer has been reported as [α]D20 +51±2° (c = 1% in chloroform). sigmaaldrich.com By definition, the pure (S)-enantiomer will have the equal and opposite specific rotation.

| Enantiomer | Specific Rotation [α]D20 | Conditions |

|---|---|---|

| (R)-Ethyl 3-hydroxy-3-phenylpropanoate | +51 ± 2° | c = 1 g/100mL in Chloroform sigmaaldrich.com |

| This compound | -51 ± 2° | c = 1 g/100mL in Chloroform (inferred) |

By measuring the observed rotation of a sample with an unknown enantiomeric composition, its optical purity, and therefore its enantiomeric excess, can be determined by comparing it to the specific rotation of the pure enantiomer.

Q & A

Q. What are the common synthetic routes for enantiomerically pure (S)-Ethyl 3-Hydroxy-3-phenylpropanoate?

- Methodological Answer : The compound is synthesized via enzymatic resolution of racemic mixtures using hydrolases (e.g., Pseudomonas cepacia lipase (PCL) or Candida rugosa lipase (CRL)) under optimized pH and temperature conditions. For example, PCL achieves >98% enantiomeric excess (e.e.) for (R)-ester and 93% e.e. for (S)-acid at 50% conversion in phosphate buffer (pH 8) . Non-enzymatic methods include asymmetric aldol condensation using chiral catalysts (e.g., planar-chiral DMAP), though enzymatic routes are preferred for scalability .

Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodological Answer : Key techniques include:

- H/C NMR : Assign peaks using chiral shift reagents (e.g., Eu(hfc)) to determine e.e. (e.g., δ 5.13 ppm for the hydroxyl-bearing proton in (S)-enantiomer) .

- Polarimetry : Measure specific rotation (e.g., for (R)-enantiomer in ethanol) to confirm optical purity .

- IR Spectroscopy : Identify ester (1720 cm) and hydroxyl (3480 cm) functional groups .

Advanced Research Questions

Q. How do structural modifications at the β-carbon influence enzymatic resolution efficiency?

- Methodological Answer : Substituent size at the β-carbon (e.g., methyl, cyclohexyl) reduces enzyme selectivity due to steric hindrance. For example:

- Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate : CRL shows <50% conversion and low e.e. due to bulky cyclohexyl groups obstructing enzyme active sites .

- Ethyl 3-hydroxy-3-phenylbutanoate : Larger alkyl chains decrease PLE selectivity, resulting in racemic mixtures .

Recommendation : Use molecular docking studies to predict enzyme-substrate compatibility before experimental trials .

Q. What experimental conditions optimize enantioselective hydrolysis of racemic mixtures?

- Methodological Answer : Critical parameters include:

Q. How can contradictory data on enzyme selectivity across studies be reconciled?

- Methodological Answer : Discrepancies arise from differences in enzyme sources (e.g., Pseudomonas sp. vs. Candida antarctica) and substrate preparation (e.g., purity of racemic mixtures). For example:

- PLE : Shows high selectivity for secondary alcohols but poor performance with tertiary substrates .

- CRL : Prefers smaller substituents; cyclohexyl groups reduce e.e. by 40% compared to phenyl .

Validation Strategy : Cross-reference enzymatic results with non-enzymatic methods (e.g., DMAP-catalyzed kinetic resolution) to identify systemic biases .

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.